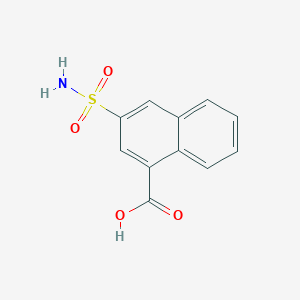

3-Sulfamoylnaphthalene-1-carboxylic acid

Description

3-Sulfamoylnaphthalene-1-carboxylic acid is a naphthalene derivative featuring a sulfamoyl (-SO₂NH₂) group at the 3-position and a carboxylic acid (-COOH) group at the 1-position. The sulfamoyl group distinguishes it from sulfonic acids or hydroxyl-substituted naphthalenes, influencing solubility, acidity, and biological interactions. Its carboxylic acid moiety may facilitate applications in medicinal chemistry, such as metal chelation or hydrogen bonding in drug-target interactions .

Properties

Molecular Formula |

C11H9NO4S |

|---|---|

Molecular Weight |

251.26 g/mol |

IUPAC Name |

3-sulfamoylnaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H9NO4S/c12-17(15,16)8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14)(H2,12,15,16) |

InChI Key |

JHRGKCJDOKGBAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfamoylnaphthalene-1-carboxylic acid typically involves the introduction of the sulfamoyl and carboxylic acid groups onto the naphthalene ring. One common method is the sulfonation of naphthalene followed by the introduction of the carboxylic acid group through various chemical reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 3-Sulfamoylnaphthalene-1-carboxylic acid may involve large-scale sulfonation and carboxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Sulfamoylnaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.

Substitution: The sulfamoyl and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-Sulfamoylnaphthalene-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Sulfamoylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

Table 1: Structural and Molecular Comparisons

*Inferred data based on structural analogs. †Hypothesized based on sulfamoyl group’s bioactivity in other contexts.

Key Observations :

- Sulfamoyl vs. Sulfonic Acid : The sulfamoyl group in the target compound is less acidic (pKa ~10–12) compared to sulfonic acids (pKa ~1–2), impacting solubility and binding interactions .

- Hydrogenation Effects : Partially hydrogenated analogs (e.g., 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid) exhibit reduced aromaticity, increasing flexibility and possibly improving bioavailability .

Biological Activity

3-Sulfamoylnaphthalene-1-carboxylic acid (SNCA) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a sulfamoyl group and a carboxylic acid moiety, which are known to enhance the biological properties of various pharmacophores. The following sections will explore the biological activity of SNCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3-Sulfamoylnaphthalene-1-carboxylic acid is characterized by the following chemical structure:

- Chemical Formula : C₁₃H₁₃N₃O₃S

- Molecular Weight : 283.33 g/mol

The presence of the sulfamoyl group (-SO₂NH₂) is significant for its interaction with biological targets, while the naphthalene ring system contributes to its lipophilicity and potential for cellular membrane penetration.

Research indicates that compounds similar to SNCA often exhibit their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds with a sulfamoyl group can inhibit certain enzymes, such as carbonic anhydrases and proteases, which are crucial in various physiological processes.

- Antimicrobial Activity : Sulfamoyl compounds have been shown to possess antimicrobial properties, potentially acting against bacterial infections by interfering with folate synthesis pathways.

- Anti-inflammatory Effects : The carboxylic acid component may contribute to anti-inflammatory activities by modulating cytokine production.

Biological Evaluations

The biological activity of SNCA has been evaluated in several studies, focusing on its pharmacological effects:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine levels | |

| Enzyme inhibition | Inhibition of carbonic anhydrase |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of SNCA analogues, it was found that certain derivatives exhibited significant activity against resistant strains of bacteria. The mechanism was suggested to involve competitive inhibition of enzymes involved in folate metabolism, which is critical for bacterial growth.

Case Study 2: Anti-inflammatory Mechanism

Another research project explored the anti-inflammatory effects of SNCA in vitro. The results demonstrated that treatment with SNCA led to a significant decrease in pro-inflammatory cytokines (e.g., TNF-α and IL-6) in cultured macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 3: Enzyme Inhibition Profile

A detailed structure-activity relationship (SAR) analysis was conducted on various sulfamoyl compounds, including SNCA. The findings indicated that modifications on the naphthalene ring significantly affected enzyme inhibition potency. For instance, compounds with electron-withdrawing groups showed enhanced inhibitory activity against carbonic anhydrase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.